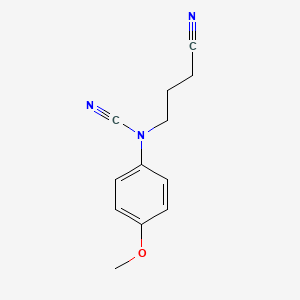

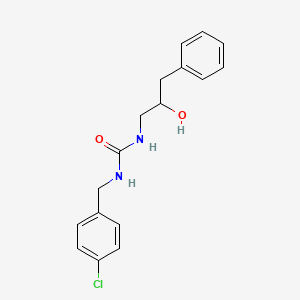

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

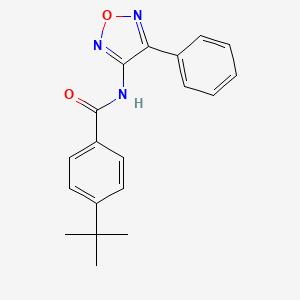

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate, also known as TBOA, is a compound that has gained significant attention in the field of neuroscience. It is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate in the brain.

科学的研究の応用

Nucleophilic Substitutions and Radical Reactions

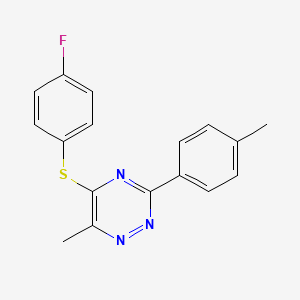

Tert-butyl phenylazocarboxylates, closely related to Tert-butyl 4-(aminomethyl)azocane-1-carboxylate, are utilized as versatile building blocks in synthetic organic chemistry. Research demonstrates that nucleophilic substitutions on the benzene ring can proceed with aromatic amines and alcohols under mild conditions, leading to azocarboxamides. Additionally, the benzene ring can be modified through radical reactions facilitated by the tert-butyloxycarbonylazo group, enabling the generation of aryl radicals for oxygenation, halogenation, and coupling reactions (Jasch, Höfling, & Heinrich, 2012).

Curtius Rearrangement for Boc-protected Amines

A notable application involves the mild and efficient one-pot Curtius rearrangement for producing tert-butyl carbamate from carboxylic acids. This process is facilitated by di-tert-butyl dicarbonate and sodium azide, leading to acyl azide intermediates which undergo rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The method is compatible with various substrates, providing a pathway to protected amino acids (Lebel & Leogane, 2005).

Intermediate Synthesis for Biologically Active Compounds

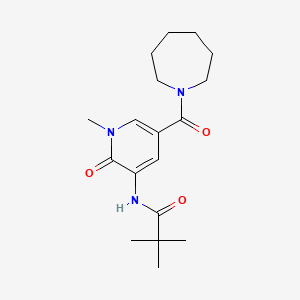

Tert-Butyl 4-(aminomethyl)azocane-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound involves acylation, nucleophilic substitution, and reduction from commercially available precursors, demonstrating its critical role in pharmaceutical development (Zhao et al., 2017).

Asymmetric Synthesis of Amines

Another application is in the asymmetric synthesis of amines using N-tert-butanesulfinyl imines. These intermediates, prepared from enantiomerically pure tert-butanesulfinamide, facilitate the synthesis of a wide range of highly enantioenriched amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved post-nucleophilic addition, showcasing the versatility of related tert-butyl compounds in stereocontrolled synthetic pathways (Ellman, Owens, & Tang, 2002).

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)azocane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15/h11H,4-10,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAWSJOWTNNZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(CC1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)

![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2860031.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)